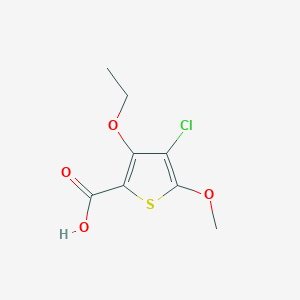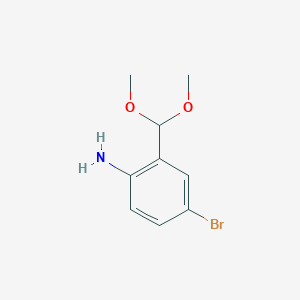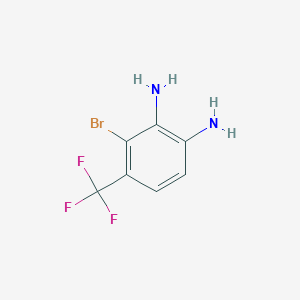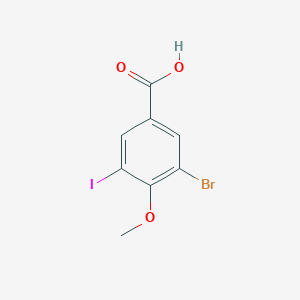
3-Bromo-5-iodo-4-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-iodo-4-methoxybenzoic acid is an organic compound characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzoic acid core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-4-methoxybenzoic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common route includes:
Bromination: Starting with 4-methoxybenzoic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.
Iodination: The brominated intermediate is then subjected to iodination using iodine and an oxidizing agent such as potassium iodate (KIO3) or iodine monochloride (ICl).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous flow reactors: for better control over reaction conditions.
Catalysts and solvents: that enhance yield and purity.
Purification techniques: like recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-iodo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Both bromine and iodine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the aromatic ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions due to the presence of halogens.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Coupling: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).
Major Products:
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Conversion to 3-bromo-5-iodo-4-carboxybenzoic acid.
Coupling: Formation of biaryl compounds with various substituents.
Chemistry:
Building Blocks: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 3-Bromo-5-iodo-4-methoxybenzoic acid exerts its effects depends on the context of its application:
In Catalysis: It acts as a ligand, coordinating with metal centers to facilitate various organic transformations.
In Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4-methoxybenzoic acid
- 5-Iodo-4-methoxybenzoic acid
- 3-Bromo-5-chloro-4-methoxybenzoic acid
Comparison:
- Reactivity: The presence of both bromine and iodine in 3-Bromo-5-iodo-4-methoxybenzoic acid makes it more versatile in coupling reactions compared to its mono-halogenated counterparts.
- Applications: Its unique combination of functional groups allows for broader applications in synthesis and medicinal chemistry.
This compound stands out due to its dual halogenation, offering unique reactivity and application potential in various scientific fields.
Eigenschaften
Molekularformel |
C8H6BrIO3 |
|---|---|
Molekulargewicht |
356.94 g/mol |
IUPAC-Name |
3-bromo-5-iodo-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrIO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
MGYQQBQECFPLNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1I)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






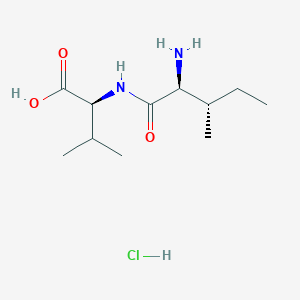




![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)
